Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Description
Chemical Structure and Properties
The compound, with the molecular formula C₁₆H₁₂ClN₂O₂ and molecular weight 300.74 g/mol, features a benzoic acid ethyl ester backbone substituted at the para position with a 5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl group . Key computed properties include:
- XLogP3: 3.8 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 44.1 Ų (indicative of moderate solubility)
- Rotatable Bond Count: 4 (suggesting structural flexibility)
- Heavy Atom Count: 21 (complexity score: 371) .
The ethyl ester group contributes to metabolic stability compared to free carboxylic acids .
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
ethyl 4-(5-chloropyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-3-5-14(6-4-11)19-8-7-12-9-13(17)10-18-15(12)19/h3-10H,2H2,1H3 |
InChI Key |
LCSAGZFYVDHUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Pyrrolo[2,3-b]pyridine Core
The initial step involves synthesizing the pyrrolo[2,3-b]pyridine structure through cyclization reactions. Common methods include:
- Cyclization of Azaindole Derivatives : Azaindoles can be reacted with appropriate reagents under acidic or basic conditions to form the desired pyrrolopyridine framework.
Step 2: Chlorination
Once the pyrrolo[2,3-b]pyridine core is established, chlorination occurs at the 5-position using reagents such as:
Industrial Production Methods
In industrial settings, the preparation methods may be scaled up using continuous flow reactors and automated systems to enhance yield and purity. Key considerations include:
Use of High-Purity Reagents : Ensuring that starting materials are of high purity to minimize impurities in the final product.
Optimized Reaction Conditions : Temperature control and reaction times are crucial for maximizing yield.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of Pyrrolo[2,3-b]pyridine Core | Azaindole derivatives under acidic/basic conditions |
| 2 | Chlorination | Thionyl chloride or phosphorus pentachloride |
| 3 | Esterification | Benzoic acid + ethanol in presence of sulfuric acid |
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can undergo various chemical reactions that may be significant for further modifications or applications:
Types of Reactions
Oxidation : Can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form carboxylic acids.
Reduction : Reduction with lithium aluminum hydride can yield alcohols or amines.
Substitution : Nucleophilic substitution reactions can occur where chlorine can be replaced by amines or thiols.
Common Reagents and Conditions
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Ammonia or primary amines | Ethanol |
Major Products from Reactions
- Oxidation : Carboxylic acids
- Reduction : Alcohols or amines
- Substitution : Amino or thiol-substituted derivatives
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzoic Acid, 4-(5-Chloro-3-Formyl-1H-Pyrrolo[2,3-b]Pyridin-1-yl)-, Ethyl Ester
- Molecular Formula : C₁₇H₁₃ClN₂O₃
- Molecular Weight : 340.75 g/mol
- Key Differences: Addition of a formyl group (-CHO) at position 3 of the pyrrolopyridine ring.
Benzoic Acid, 4-(5-Bromo-3-Cyano-1H-Pyrrolo[2,3-b]Pyridin-1-yl)-, Ethyl Ester
- Molecular Formula : C₁₇H₁₂BrN₃O₂
- Molecular Weight : 378.66 g/mol
- Key Differences: Bromine replaces chlorine at position 5 (higher atomic mass and polarizability). Higher XLogP3 (predicted >4.0) due to bromine’s lipophilic nature. Safety data indicate hazards (e.g., H302: harmful if swallowed), suggesting greater toxicity than the chloro analog .
Benzoic Acid, 4-[(2-Amino-4,7-Dihydro-6-Methyl-4-Oxo-1H-Pyrrolo[2,3-d]Pyrimidin-5-yl)Thio]-2-Fluoro-, Ethyl Ester
- Molecular Formula : C₁₆H₁₅FN₄O₃S
- Molecular Weight : 362.385 g/mol
- Key Differences: Fluorine atom at position 2 of the benzene ring improves metabolic stability and membrane permeability. Thioether linkage and fused pyrimidine ring increase polarity (TPSA >50 Ų), reducing passive diffusion.
Benzoic Acid, 4-Fluoro-2-(1H-Pyrrolo[2,3-b]Pyridin-5-yloxy)-, Methyl Ester
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Molecular Weight : 298.26 g/mol
- Key Differences: Methyl ester instead of ethyl ester, reducing molecular weight and lipophilicity. Hazard statements (H315-H319: skin/eye irritation) suggest distinct handling requirements .
Implications of Structural Modifications
- Bioactivity : Fluorine and thioether groups enhance target engagement via electronic and steric effects.
- Toxicity : Brominated and cyanated analogs show higher hazards, necessitating careful handling .
Biological Activity
Benzoic acid derivatives, particularly those containing heterocyclic moieties like pyrrolopyridines, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a notable example that has been investigated for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14ClN2O2
- Molecular Weight : 280.72 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit significant effects on kinase activity, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in cellular signaling pathways.
The compound acts as an inhibitor of SGK-1 activity. Inhibition of this kinase has implications for the treatment of diseases such as cancer and metabolic disorders. Specifically, compounds that modulate SGK-1 can influence cell proliferation and survival pathways.
Anticancer Activity
A study highlighted the potential anticancer properties of related pyrrolopyridine compounds. These compounds demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. For instance, a related compound showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent activity .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Example A | CDK2 | 0.36 |
| Example B | CDK9 | 1.8 |
Pharmacological Applications
Research has indicated that derivatives of pyrrolopyridines are being explored for their ability to treat various conditions including:
- Cancer : Due to their ability to inhibit key kinases involved in tumor growth.
- Inflammation : Certain derivatives exhibit anti-inflammatory properties.
- Neuroprotection : Some studies suggest potential neuroprotective effects.
Case Study 1: SGK-1 Inhibition
In a preclinical study, the administration of benzoic acid derivatives led to a marked decrease in SGK-1 activity in cellular models. This resulted in reduced cell viability in cancer cell lines such as HeLa and HCT116, supporting the hypothesis that these compounds could serve as effective anticancer agents.
Case Study 2: Selectivity Profiles
Another investigation into the selectivity profiles of similar compounds revealed that modifications to the pyrrolopyridine core could enhance selectivity towards specific kinases while minimizing off-target effects. This is crucial for developing safer therapeutic agents.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer : A common approach involves coupling 5-chloro-1H-pyrrolo[2,3-b]pyridine with 4-hydroxybenzoic acid ethyl ester via nucleophilic aromatic substitution. The ester group is typically introduced through acid-catalyzed esterification of the corresponding benzoic acid precursor.
- Validation : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm . Confirmation of structure requires / NMR (deuterated DMSO for solubility) and high-resolution mass spectrometry (HRMS). X-ray crystallography, as demonstrated for structurally related pyrrolopyridine derivatives , resolves regiochemical ambiguities.
Q. How does the chloro substituent at the 5-position influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of the pyrrolopyridine ring, enhancing reactivity in cross-coupling reactions. LogP calculations (via software like MarvinSketch) predict moderate lipophilicity (estimated LogP ~2.8), suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO). Experimental solubility profiles can be determined using shake-flask methods with HPLC quantification .
Q. What spectroscopic techniques are critical for distinguishing positional isomers (e.g., 5-chloro vs. 6-chloro substitution)?
- Methodological Answer : NMR is diagnostic: the 5-chloro isomer exhibits distinct coupling patterns in the pyrrolopyridine region (δ 7.8–8.2 ppm for H-3 and H-4). NOESY or COSY experiments can resolve spatial proximities. Mass spectrometry fragmentation patterns (e.g., loss of Cl· vs. ester group) further differentiate isomers .
Advanced Research Questions
Q. How can researchers optimize regioselective chlorination during synthesis to minimize byproducts?
- Methodological Answer : Chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in acetic acid at 60°C, leveraging steric and electronic effects. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) identifies intermediates. Computational DFT studies (e.g., Gaussian) predict transition-state energies to rationalize selectivity. Contradictions in yield (e.g., 60% vs. 85%) may arise from trace moisture or catalyst impurities .
Q. What in vitro assays are suitable for evaluating biological activity, and how should conflicting IC50 data be interpreted?
- Methodological Answer : Kinase inhibition assays (e.g., EGFR or JAK2) are prioritized due to the pyrrolopyridine scaffold’s known role in ATP-binding pocket interactions. Use recombinant kinases and measure IC50 via fluorescence polarization. Discrepancies in IC50 values (e.g., 10 nM vs. 100 nM) may stem from assay conditions (e.g., ATP concentration, enzyme lot variability). Normalize data using internal controls (e.g., staurosporine) and validate with orthogonal methods like SPR .
Q. How can metabolic stability in hepatic microsomes be assessed, and what are common pitfalls in data interpretation?
- Methodological Answer : Incubate the compound with human or rat liver microsomes (0.5 mg/mL) in NADPH-enriched buffer. Quantify parent compound depletion via LC-MS/MS (multiple reaction monitoring). Half-life (t1/2) discrepancies across species (e.g., human vs. mouse) may reflect cytochrome P450 isoform differences. Control for nonspecific binding to microsomal proteins using ultracentrifugation .
Q. What computational strategies predict target binding modes, and how can crystallographic data validate these models?
- Methodological Answer : Molecular docking (AutoDock Vina) into kinase X-ray structures (PDB: 4HJO) identifies plausible binding poses. Compare with experimental For example, the nitro group in related compounds forms hydrogen bonds with hinge-region residues . MD simulations (GROMACS) assess binding stability over 100 ns. Contradictions between docking scores and experimental Ki values may arise from solvent effects or protein flexibility.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility values across studies?
- Methodological Answer : Variability often stems from solvent purity, temperature, or equilibration time. Standardize protocols (e.g., 24 hr shaking at 25°C) and use nephelometry for turbidity measurement. Cross-validate with computational predictions (e.g., ACD/Labs). For example, conflicting DMSO solubility (50 mg/mL vs. 30 mg/mL) may reflect hygroscopic solvent batches .
Q. What strategies address conflicting biological activity data in cell-based vs. cell-free assays?
- Methodological Answer : Cell permeability differences (e.g., efflux by P-gp) can explain reduced activity in cell-based assays. Measure intracellular concentrations via LC-MS and use inhibitors (e.g., verapamil) to assess transporter effects. Orthogonal assays (e.g., thermal shift for target engagement) confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
